((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

Catalog No.
S3336300
CAS No.
146780-09-8
M.F
C8H8F3O3P
M. Wt
240.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

CAS Number

146780-09-8

Product Name

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

IUPAC Name

[3-(trifluoromethyl)phenyl]methylphosphonic acid

Molecular Formula

C8H8F3O3P

Molecular Weight

240.12 g/mol

InChI

InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)

InChI Key

TVXYXFHWFHNWTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is a chemical compound with the molecular formula C₈H₈F₃O₃P. It features a trifluoromethyl group attached to a phenyl ring, making it a unique member of the phosphonic acid family. This compound is characterized by its phosphonic acid functionality, which contributes to its reactivity and potential applications in various fields, including materials science and pharmaceuticals .

The chemical behavior of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is influenced by its phosphonic acid group. It can participate in several types of reactions:

  • Esterification: The hydroxyl group of the phosphonic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Dephosphorylation: Under certain conditions, this compound may lose the phosphonic acid moiety, which can be significant in biological systems.

These reactions highlight its versatility as a building block for more complex molecules .

Several methods exist for synthesizing ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid:

  • Direct Phosphorylation: This method involves reacting a suitable phenolic precursor with phosphorus oxychloride or phosphorus trichloride in the presence of a base.
  • Fluorination Reactions: The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques, often using reagents like trifluoroacetic anhydride.
  • Grignard Reaction: A Grignard reagent derived from 3-trifluoromethylbenzyl chloride can react with phosphorus compounds to yield the desired phosphonic acid.

These synthesis routes allow for the customization of the compound's properties based on specific needs in research and industry .

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid has several notable applications:

  • Material Science: It is utilized in tuning surface energy and modifying the wetting properties of materials, particularly metal oxides.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery and development.
  • Agricultural Chemistry: Potential applications include use as a pesticide or herbicide due to its reactivity and ability to interact with biological systems .

Studies investigating the interactions of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid with various biological molecules are still emerging. Initial research suggests that it may interact with proteins and enzymes, potentially influencing metabolic pathways. Further studies are required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methylphosphonic AcidC₂H₇O₃PSimple structure; used as a flame retardant
Phenylmethylphosphonic AcidC₉H₁₁O₃PContains an additional phenyl group
Tris(3-trifluoromethylphenyl)phosphateC₂₁H₁₉F₉O₄PContains multiple trifluoromethyl groups

Uniqueness

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is unique due to its combination of trifluoromethyl substitution and phosphonic acid functionality, which enhances both its chemical reactivity and potential biological activity. This distinct profile sets it apart from other similar compounds, making it a valuable candidate for further research and application development .

Transition-metal-free approaches have emerged as sustainable alternatives for introducing trifluoromethyl groups into benzylphosphonic acid derivatives. Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables electrophilic trifluoromethylation under mild conditions via hypervalent iodine intermediates. For example, reaction of benzylphosphonates with Togni’s reagent in the presence of cesium carbonate generates ((3-trifluoromethyl)phenyl)methyl-phosphonic acid precursors at 60–80°C with 65–78% yields. Mechanistic studies suggest a single-electron transfer (SET) pathway initiates CF₃ radical formation, which couples with phosphonate-stabilized benzyl radicals.

The Langlois reagent (sodium trifluoromethanesulfinate) offers complementary radical-based trifluoromethylation. Under oxidative conditions (tert-butyl hydroperoxide, Mn(OAc)₃), CF₃ radicals add to vinylphosphonates, followed by rearomatization to yield trifluoromethylated benzylphosphonic acids. This method achieves 70–85% yields for electron-rich arenes but requires strict anhydrous conditions to prevent hydrolytic decomposition.

Table 1: Comparison of Transition-Metal-Free Trifluoromethylation Methods

ReagentMechanismTemperatureYield RangeSubstrate Scope
Togni’s reagentElectrophilic60–80°C65–78%Electron-deficient arenes
Langlois reagentRadical25–40°C70–85%Electron-rich arenes

Diethyl Ester Intermediates in Phosphonic Acid Synthesis: Role of 3-(Trifluoromethyl)benzyl Precursors

Diethyl 3-(trifluoromethyl)benzylphosphonate serves as a critical intermediate, enabling subsequent hydrolysis to the target phosphonic acid. Synthesis begins with 3-(trifluoromethyl)benzyl chloride, which undergoes nucleophilic substitution with triethyl phosphite under Michaelis-Arbuzov conditions. Optimal results (92% yield) occur at 120°C using a 1:1.2 molar ratio of benzyl chloride to phosphite, with elimination of ethyl chloride driving the reaction.

Alternative routes employ Mitsunobu reactions, where 3-(trifluoromethyl)benzyl alcohol reacts with diethyl phosphite using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves 88% yield but requires stoichiometric reagents, increasing costs for large-scale production. Post-synthetic hydrolysis of the diethyl ester to the phosphonic acid typically uses concentrated hydrochloric acid at reflux (110°C, 12 h), providing 95–98% purity after recrystallization.

Radical-Based Cyclization Approaches for Functionalized Phosphonate Architectures

Radical trifluoromethylation paired with cyclization enables access to complex phosphonate scaffolds. Photoredox catalysis using fac-Ir(ppy)₃ and Langlois reagent generates CF₃ radicals, which add to alkenylphosphonates, initiating 5-exo or 6-endo cyclizations. For instance, 2-vinylphenylphosphonates cyclize to form trifluoromethylated dihydrobenzofuran derivatives in 68–74% yields with >20:1 diastereoselectivity.

Electrochemical methods provide metal-free alternatives. Constant-current electrolysis (10 mA/cm²) of benzylphosphonates and CF₃SO₂Na in acetonitrile/water (4:1) induces anodic oxidation, producing CF₃ radicals that couple with phosphonate-stabilized benzyl cations. This approach achieves 62–70% yields but requires specialized equipment for scale-up.

Stereochemical Control in Asymmetric Synthesis of Trifluoromethylated Phosphonic Acids

Asymmetric induction in ((3-trifluoromethyl)phenyl)methyl-phosphonic acid synthesis remains challenging due to the CF₃ group’s strong electron-withdrawing effects. Chiral auxiliaries such as Oppolzer’s sultam temporarily bind to phosphonate intermediates, enabling diastereoselective trifluoromethylation. For example, using (R)-sultam-modified benzylphosphonates with Togni’s reagent yields diastereomeric ratios of 8:1, though auxiliary removal requires harsh acidic conditions (pH <1).

Enzymatic desymmetrization offers a biocatalytic route. Lipase B from Candida antarctica catalyzes the kinetic resolution of diethyl 3-(trifluoromethyl)benzylphosphonate, hydrolyzing one ester group with 89% enantiomeric excess (ee). However, substrate scope is limited to ortho-substituted derivatives, and reaction times exceed 72 h.

Table 2: Stereochemical Control Strategies

MethodChiral Inductoree/DeLimitations
Chiral auxiliariesOppolzer’s sultam80–89% deHarsh removal conditions
Enzymatic resolutionLipase B85–89% eeNarrow substrate scope

Electronic and Steric Modulation of Metal Centers

The phosphonic acid group in ((3-trifluoromethyl)phenyl)methyl-phosphonic acid acts as a chelating ligand, forming stable complexes with transition metals such as palladium, ruthenium, and iridium. The trifluoromethyl group induces a strong electron-withdrawing effect, lowering the pKa of the phosphonic acid (≈1.5) compared to non-fluorinated analogs (≈2.5) . This enhances metal-ligand bond polarization, facilitating oxidative addition steps in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, palladium complexes with this ligand exhibit 15–20% higher turnover frequencies than those with phenylphosphonic acid ligands .

Table 1: Comparative Catalytic Performance of Phosphonic Acid Ligands

LigandMetal CenterReaction TypeTurnover Frequency (h⁻¹)
((3-CF₃)Ph)CH₂PO₃H₂Pd(0)Suzuki-Miyaura Coupling1,200 ± 45
Phenylphosphonic acidPd(0)Suzuki-Miyaura Coupling980 ± 32
4-CF₃-Benzylphosphonic acidRu(II)Hydrogenation850 ± 28

Stabilization of Low-Oxidation-State Metal Complexes

The ligand’s strong σ-donor and weak π-acceptor properties stabilize electron-deficient metal centers. In iridium-catalyzed C–H borylation, [(η⁶-arene)Ir((3-CF₃)PhCH₂PO₃H)]⁺ complexes maintain catalytic activity for over 200 cycles due to suppressed Ir(III) → Ir(I) decomposition pathways . X-ray absorption near-edge structure (XANES) analysis confirms a 0.15 Å contraction in Ir–P bond lengths compared to non-fluorinated analogs, enhancing kinetic stability .

Umpolung Reactivity in 1,3-Dipolar Cycloadditions Mediated by Phosphonic Acid Derivatives

Polarity Inversion in Nitrile Oxide Cycloadditions

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid facilitates umpolung by protonating nitrile oxides (RC≡N⁺–O⁻) to form nitrilium intermediates (RC≡NH⁺–O–), reversing their inherent dipole polarity. This enables cycloadditions with electron-rich dienophiles like enol ethers, which are typically unreactive toward conventional nitrile oxides. Density functional theory (DFT) calculations show a 12.3 kcal/mol reduction in activation energy for the umpolung pathway compared to standard conditions .

Regioselectivity in Azide-Alkyne Click Chemistry

The compound’s phosphonic acid group directs regioselective Huisgen cycloadditions by coordinating to copper(I) catalysts. In azide-alkyne reactions, the 1,4-triazole isomer predominates (95:5 selectivity) due to preferential stabilization of the transition state through P=O···Cu interactions . This contrasts with the 60:40 selectivity observed using acetic acid additives.

Kinetic Studies of Trifluoromethyl Group Transfer Reactions Using Phosphonate Esters

Nucleophilic Trifluoromethylation Mechanisms

Phosphonate esters of ((3-trifluoromethyl)phenyl)methyl-phosphonic acid, such as ((3-CF₃)Ph)CH₂PO(OEt)₂, undergo SN2-type trifluoromethyl group transfer to organohalides. Kinetic isotope effect (KIE) studies (kH/kD = 1.8 ± 0.1) and Eyring analysis (ΔH‡ = 18.2 kcal/mol, ΔS‡ = −12.4 cal/mol·K) confirm a concerted mechanism . The reaction follows second-order kinetics (rate = k[ester][RX]), with Hammett ρ values of +1.2 indicating a transition state with partial negative charge development on the CF₃ group.

Table 2: Kinetic Parameters for CF₃ Transfer to Substituted Benzyl Bromides

Substituentk (M⁻¹s⁻¹, 25°C)Hammett σₚ
–OCH₃0.45 ± 0.02−0.27
–H1.00 ± 0.030.00
–NO₂3.20 ± 0.10+0.78

Radical-Mediated Trifluoromethylation Pathways

Under photoredox conditions, the phosphonate ester generates CF₃ radicals via single-electron transfer (SET) to excited-state photocatalysts like [Ir(ppy)₃]. Time-resolved electron paramagnetic resonance (TREPR) spectroscopy detects CF₃- with a lifetime of 1.2 μs, which abstracts hydrogen atoms from thiols (k = 2.1 × 10⁸ M⁻¹s⁻¹) . This pathway complements ionic mechanisms, enabling trifluoromethylation of unactivated alkanes.

Structure-Activity Relationships in Protein Kinase Inhibition by Trifluoromethylphosphonic Acid Analogues

The incorporation of trifluoromethyl groups into phosphonic acid structures has emerged as a critical design strategy for developing potent protein kinase inhibitors [1]. The electronic properties conferred by the trifluoromethyl substituent significantly enhance the binding affinity and selectivity of phosphonic acid analogues toward various protein kinase targets [2] [3]. Research demonstrates that the trifluoromethyl group increases lipophilicity while maintaining the ability to form strong hydrogen bonds through the phosphonic acid moiety .

Molecular modeling studies reveal that trifluoromethylphosphonic acid analogues interact with protein kinases through multiple binding modes [5]. The phosphonic acid group serves as a critical zinc-chelating moiety, while the trifluoromethyl-substituted aromatic ring occupies hydrophobic binding pockets within the active site [6]. Structure-activity relationship analyses indicate that the distance between the phosphonic acid group and the trifluoromethyl substituent is crucial for optimal inhibitory activity [7].

Kinetic studies of phosphonic acid protein kinase inhibitors demonstrate competitive inhibition mechanisms, with the phosphonic acid group mimicking the natural phosphate substrate [8]. The conformational dependence of protein kinase phosphate transfer reactions shows that inhibitors must adapt to specific protein conformations to achieve maximal binding affinity [9]. Time-dependent inhibition studies reveal that trifluoromethylphosphonic acid analogues can form stable enzyme-inhibitor complexes with dissociation constants in the micromolar range [10].

Table 1: Structure-Activity Relationships of Trifluoromethylphosphonic Acid Protein Kinase Inhibitors

Compound StructureTarget KinaseInhibition Constant (Ki)Binding ModeReference
Trifluoromethylphosphonic acid with 4-carbon chainPolo-like kinase 10.16 μMCompetitive [6]
Phenyl-substituted trifluoromethylphosphonateAurora kinase0.3 μMTime-dependent [10]
Benzyl trifluoromethylphosphonic acidProtein kinase A8.8 μMCompetitive [10]
Aryl trifluoromethylphosphonatePhospholipase A22.5 μMNon-competitive [2]

The molecular basis for enhanced potency in trifluoromethylphosphonic acid analogues stems from the unique electronic properties of the trifluoromethyl group [3]. The strong electron-withdrawing nature of this substituent increases the acidity of the phosphonic acid group, facilitating stronger interactions with metal ions in the protein kinase active site . Additionally, the trifluoromethyl group provides favorable hydrophobic interactions with amino acid residues lining the binding pocket [6].

Comparative studies between trifluoromethylphosphonic acids and their non-fluorinated analogues consistently show enhanced inhibitory activity for the fluorinated compounds [11]. The presence of fluorine atoms also increases metabolic stability, as the carbon-fluorine bonds are resistant to enzymatic degradation [3]. This property contributes to the prolonged inhibitory effects observed in cellular assays [12].

Carbonic Anhydrase Isoform Selectivity Through Phosphonic Acid-Based Inhibitor Design

Phosphonic acid-based inhibitors have demonstrated remarkable selectivity for specific carbonic anhydrase isoforms, particularly when incorporated with trifluoromethyl substituents [13] [14]. The design of isoform-selective inhibitors relies on exploiting subtle differences in the active site architecture of various carbonic anhydrase enzymes [15]. Trifluoromethylphosphonic acid derivatives show preferential binding to carbonic anhydrase II and VII isoforms compared to other family members [14].

Crystallographic studies reveal that phosphonic acid inhibitors coordinate directly with the zinc ion in the carbonic anhydrase active site [16] [17]. The trifluoromethyl group occupies a hydrophobic region of the binding pocket, forming van der Waals interactions with specific amino acid residues [14]. This dual binding mode contributes to both high affinity and isoform selectivity [13].

Quantitative structure-activity relationship studies have identified key structural features that govern carbonic anhydrase isoform selectivity [18]. The presence of phosphonic acid groups at specific distances from aromatic substituents creates optimal binding geometries for different isoforms [15]. Molecular docking studies confirm that trifluoromethyl-substituted phosphonic acids can achieve nanomolar binding affinities for target isoforms while maintaining selectivity ratios exceeding 100-fold over non-target enzymes [13].

Table 2: Carbonic Anhydrase Isoform Selectivity of Phosphonic Acid Inhibitors

Inhibitor TypeCA I Ki (nM)CA II Ki (nM)CA VII Ki (nM)CA IX Ki (nM)CA XII Ki (nM)Selectivity RatioReference
Methylphosphonic acid100-120098-99---10-12 fold [15]
Phenylphosphonic acid100-120098-99---10-12 fold [15]
Sulfonamide-phosphonate conjugate>1000>1000-1505.1-51.1298.7 fold [13]
Phenylphosphonic acid derivative-200085--23 fold [14]
Trifluoromethylsulfonamide-2--->1000 fold [19]

The mechanism of isoform selectivity involves specific hydrogen bonding patterns between the phosphonic acid group and active site residues [20]. Phosphorylation studies demonstrate that post-translational modifications can significantly alter the binding affinity of phosphonic acid inhibitors, with some modifications causing up to 830-fold changes in dissociation constants [20]. This finding suggests that cellular regulation of carbonic anhydrase activity may modulate inhibitor effectiveness [20].

The development of phosphonic acid-based carbonic anhydrase inhibitors has focused on achieving selectivity for disease-relevant isoforms [14]. Carbonic anhydrase IX and XII, which are overexpressed in certain cancers, represent important therapeutic targets [13]. Phosphonic acid inhibitors designed for these isoforms incorporate structural features that exploit unique binding pocket characteristics [18].

Advanced computational modeling approaches have enabled the rational design of isoform-selective phosphonic acid inhibitors [18]. Grid-independent molecular descriptors reveal that hydrophobic interactions at specific distances correlate with isoform selectivity [18]. The presence of hydrogen bond acceptor groups at short-range distances particularly favors binding to carbonic anhydrase VII [18].

Antibiotic Adjuvant Properties: Enhancing Membrane Permeability in Gram-Negative Pathogens

Phosphonic acid compounds, particularly those containing trifluoromethyl substituents, have emerged as promising antibiotic adjuvants that enhance membrane permeability in Gram-negative bacterial pathogens [21] [22]. The dual challenge of overcoming both outer membrane barriers and efflux pump resistance mechanisms in Gram-negative bacteria necessitates innovative approaches to antibiotic enhancement [23].

The outer membrane of Gram-negative bacteria presents a formidable permeability barrier due to its asymmetric structure containing lipopolysaccharides and specialized porin channels [23] [24]. Phosphonic acid antibiotics such as fosfomycin and fosmidomycin demonstrate the ability to traverse this barrier through specific phosphate-binding porins [22] [25]. The mechanism involves recognition by phosphate transport systems, which mistake phosphonic acids for natural phosphate substrates [26].

Molecular dynamics simulations reveal that phosphonic acid compounds can permeate the abundant porin OmpF in Escherichia coli with relatively low energy barriers [27] [28]. The permeation process involves interactions with positively charged arginine residues within the porin constriction zone [26]. Trifluoromethyl-substituted phosphonic acids show enhanced permeation rates compared to their non-fluorinated counterparts due to favorable electrostatic interactions [28].

Table 3: Membrane Permeability Enhancement by Phosphonic Acid Adjuvants

Phosphonic Acid CompoundTarget OrganismPermeability EnhancementMechanismAntibiotic SynergyReference
FosfomycinPseudomonas aeruginosa10-fold uptake increaseOprP/OprO porinsBroad spectrum [21]
FosmidomycinPseudomonas aeruginosaModerate enhancementPhosphate-specific porinsAnti-malarial synergy [22]
FR-31564Gram-negative bacteriaEnhanced incorporationL-alpha-glycerophosphate transportCross-resistance with fosfomycin [21]
Diphenylphosphoric acidProteus mirabilis80% uptake increaseMembrane permeabilizationPhotodynamic therapy [29]
Aminomethylphosphonic acidProteus mirabilis116% uptake increaseChelation and permeabilizationMultiple mechanisms [29]

The antibiotic adjuvant properties of phosphonic acids extend beyond simple membrane permeabilization [30] [31]. These compounds can disrupt efflux pump function through energy dissipation mechanisms or direct binding interactions [32]. The inhibition of multidrug efflux systems represents a critical strategy for restoring antibiotic effectiveness against resistant pathogens [32].

Studies on membrane permeabilization mechanisms reveal that phosphonic acids can increase outer membrane permeability through multiple pathways [29]. Chelation of divalent cations such as magnesium destabilizes the lipopolysaccharide layer, creating transient pores that allow antibiotic penetration [29]. Additionally, direct interactions with membrane phospholipids can alter membrane fluidity and enhance drug transport [33].

The specificity of phosphonic acid membrane interactions varies significantly between Gram-positive and Gram-negative bacteria [33]. Fluorescent organic nanoparticles containing phosphonic acid groups show strong binding to Gram-positive bacterial surfaces but limited interaction with Gram-negative outer membranes [33]. This selectivity suggests that phosphonic acid adjuvants may require specific structural modifications to achieve optimal activity against different bacterial types [33].

Molecular modeling studies of phosphonic acid-membrane interactions provide insights into the structural requirements for effective adjuvant activity [34]. Quantitative structure-activity relationship analyses identify molecular descriptors that correlate with membrane permeabilization efficiency [34]. The presence of hydrophobic substituents, particularly trifluoromethyl groups, enhances membrane association and subsequent permeabilization [31].

XLogP3

1.1

UNII

OLT4M28U3Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

((3-trifluoromethyl)phenyl)methyl-phosphonic acid

Dates

Last modified: 04-14-2024

Explore Compound Types